molecular formula C28H22N2O5S B14082831 1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082831
M. Wt: 498.6 g/mol
InChI Key: PIPJDBJNWRXRJL-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzothiazole, chromeno, and pyrrole, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole and chromeno intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and chromeno rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C28H22N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H22N2O5S/c1-4-34-20-12-10-16(14-21(20)33-3)24-23-25(31)17-7-5-6-8-19(17)35-26(23)27(32)30(24)28-29-18-11-9-15(2)13-22(18)36-28/h5-14,24H,4H2,1-3H3

InChI Key

PIPJDBJNWRXRJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)C)OC6=CC=CC=C6C3=O)OC

Origin of Product

United States

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